molecular formula C20H17N5 B3867980 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline

4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline

Cat. No. B3867980
M. Wt: 327.4 g/mol
InChI Key: FDLDFNBKKPHSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline, also known as MBPA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. MBPA is a diazo compound that contains a benzimidazole moiety, which has been shown to exhibit interesting biological properties.

Mechanism of Action

The mechanism of action of 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline is not well understood, but it is believed to involve the formation of reactive intermediates, such as nitric oxide and nitrogen dioxide, which can cause oxidative damage to cellular components. 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline has also been shown to inhibit the activity of certain enzymes, such as topoisomerase and carbonic anhydrase, which are involved in DNA replication and pH regulation, respectively.
Biochemical and Physiological Effects
4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline has been shown to exhibit cytotoxicity towards various cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus. In addition, 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline has been shown to exhibit antibacterial activity against certain gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes. However, the cytotoxicity and antimicrobial activity of 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline are dose-dependent and can vary depending on the cell or bacterial strain.

Advantages and Limitations for Lab Experiments

4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline can be easily synthesized from commercially available starting materials and can be stored for extended periods without significant degradation. 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline can also be easily modified to introduce functional groups that can enhance its biological or analytical properties. However, the limitations of 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline include its toxicity and potential environmental hazards, which require proper handling and disposal procedures.

Future Directions

There are several future directions for the research on 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline. One direction is to investigate the structure-activity relationship of 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline and its derivatives to identify the key structural features that contribute to its biological and analytical properties. Another direction is to explore the potential applications of 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline in nanotechnology, such as the fabrication of nanoparticles and nanocomposites. Finally, the environmental impact of 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline and its derivatives should be investigated to ensure their safe use and disposal.

Scientific Research Applications

4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline has been shown to exhibit anticancer, antiviral, and antibacterial activities. In material science, 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline has been used as a dye for fabric and as a colorimetric sensor for metal ions. In analytical chemistry, 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline has been used as a reagent for the determination of various analytes, such as nitrite, sulfite, and hydrogen peroxide.

properties

IUPAC Name

4-[(1-methylbenzimidazol-2-yl)diazenyl]-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5/c1-25-19-10-6-5-9-18(19)22-20(25)24-23-17-13-11-16(12-14-17)21-15-7-3-2-4-8-15/h2-14,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLDFNBKKPHSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N=NC3=CC=C(C=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline
Reactant of Route 2
Reactant of Route 2
4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline
Reactant of Route 3
Reactant of Route 3
4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline
Reactant of Route 4
Reactant of Route 4
4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline
Reactant of Route 5
Reactant of Route 5
4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline
Reactant of Route 6
Reactant of Route 6
4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.